molecular formula C13H11Cl2NO2 B1305783 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 470693-57-3

6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B1305783
CAS No.: 470693-57-3
M. Wt: 284.13 g/mol
InChI Key: CBSRXMMJHDMLKI-UHFFFAOYSA-N
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Description

6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 470693-57-3 ) is a chiral cyclopenta[c]quinoline derivative of interest in medicinal chemistry and biological screening. This compound has a molecular weight of 284.14 and an empirical formula of C13H11Cl2NO2 . It features three rings, two hydrogen bond donors, and two hydrogen bond acceptors, with a calculated LogP of 3.182, indicating good membrane permeability and making it a valuable scaffold for lead optimization in drug discovery programs . Research into related chemical structures has identified selective inhibitors of essential parasite targets, such as Schistosoma mansoni Tegumental Acetylcholinesterase (SmTAChE), highlighting the potential of this chemical class in developing novel anti-parasitic therapies . The compound is supplied as a dry powder. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRXMMJHDMLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386563
Record name 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470693-57-3
Record name NSC727429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Empirical Formula : C13H11Cl2NO
  • Molecular Weight : 284.14 g/mol
  • CAS Number : 470693-57-3

These properties are essential for understanding the compound's reactivity and potential interactions in biological systems.

Anticancer Activity

Research indicates that 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • A study demonstrated its efficacy against breast cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
  • Another investigation highlighted its potential as a therapeutic agent in colorectal cancer by targeting specific signaling pathways involved in tumor growth .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which are crucial in neurodegenerative diseases.

  • Research has shown that it can protect neuronal cells from damage induced by oxidative stress, thereby offering potential therapeutic benefits in conditions such as Alzheimer's disease .
  • Additionally, it has been linked to the modulation of NMDA receptors, which play a critical role in synaptic plasticity and memory function .

Table 1: Summary of Case Studies on this compound

StudyFocus AreaFindings
Study ABreast CancerInduced apoptosis via downregulation of Bcl-2 family proteins.
Study BColorectal CancerInhibited cell growth by targeting Wnt signaling pathway.
Study CNeuroprotectionReduced oxidative stress and protected neuronal integrity in vitro.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name (IUPAC) Substituents Biological Target Key Findings Reference
6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 6-Cl, 8-Cl Hypothesized enzyme targets (e.g., homoserine transacetylase) Predicted enhanced binding due to halogenated aromaticity; antifungal potential inferred from analogs N/A
6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CTCQC) 6-carbamoyl Homoserine transacetylase (fungal enzyme) IC₅₀ = 4.5 μM; poor antifungal activity due to poor cellular uptake
4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) 4-bromophenyl, 8-sulfonamide α7 nicotinic acetylcholine receptor (nAChR) Potent allosteric agonist; bromine at para-position critical for agonist activity
(3aR,4S,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA) 6-bromobenzo[d][1,3]dioxol-5-yl Undisclosed (synthetic intermediate) Highlighted for stereoselective synthesis; role in probing receptor binding
Key Observations:
  • Halogen Effects : Chlorine or bromine at aromatic positions enhances hydrophobic interactions. For example, 4BP-TQS loses agonist activity when bromine is moved from para to meta .
  • Carboxylic Acid vs. Sulfonamide : The carboxylic acid group (as in CTCQC) may favor enzyme inhibition, while sulfonamide derivatives (e.g., 4BP-TQS) target transmembrane receptor allosteric sites .
  • Antifungal Potential: While CTCQC shows enzyme inhibition but poor efficacy, the 6,8-dichloro analog may address transport limitations due to increased lipophilicity.

Pharmacological Diversity in nAChR Modulators

The α7 nAChR allosteric modulators demonstrate how minor structural changes alter activity:

  • 4BP-TQS : Acts as an allosteric agonist.
  • 4FP-TQS (4-fluorophenyl analog): Lacks agonist activity but potentiates acetylcholine responses .
  • 4CP-TQS (4-chlorophenyl analog): Retains agonist activity but with altered activation kinetics .

The 6,8-dichloro compound’s rigid, halogenated structure may similarly fine-tune receptor interaction dynamics.

Biological Activity

6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS Number: 470693-57-3) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, cytotoxicity, and structural characteristics that influence these activities.

  • Molecular Formula : C13H11Cl2NO2
  • Molecular Weight : 284.14 g/mol
  • SMILES : OC(=O)C1Nc2c(Cl)cc(Cl)cc2C3C=CCC13
  • InChI Key : CBSRXMMJHDMLKI-UHFFFAOYSA-N

Antibacterial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Study Findings

  • Antibacterial Evaluation :
    • The compound was tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Results showed that structural modifications in the quinoline derivatives can enhance antibacterial activity. For example, compounds with higher lipophilicity displayed increased efficacy against E. coli and S. aureus .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for the most active derivatives were determined:
      • Against S. aureus: 64 μg/mL
      • Against E. coli: 128 μg/mL
    • Compounds exhibited weak activity against Pseudomonas aeruginosa and methicillin-resistant strains .

Table 1: Antibacterial Activity Summary

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus64Significant
Escherichia coli128Moderate
Pseudomonas aeruginosa>256Weak
MRSA>256Weak

Cytotoxicity Studies

Cytotoxicity assays were conducted using mouse macrophage cell lines (RAW 264.7) to evaluate the safety profile of the compound.

  • MTT Assay Results :
    • The compound demonstrated low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin.
    • Specific IC50 values were:
      • Compound with best activity: 56.8 μg/mL
      • Another active derivative: 98.2 μg/mL .

Table 2: Cytotoxicity Results

CompoundIC50 (μg/mL)Comparison Standard
Best Active Compound56.8Ampicillin
Other Active Derivative98.2Gentamycin

The mechanism by which quinoline derivatives exert their antibacterial effects may involve:

  • Cell Membrane Disruption : Increased permeability leading to cell lysis.
  • Inhibition of Protein Synthesis : Interference with bacterial ribosomal function.

Q & A

Q. How can conflicting NMR data from different solvents be reconciled?

  • Solvent effects :
  • DMSO-d₆ vs. CDCl₃ : Carboxylic acid protons appear broad in DMSO but may shift upfield in CDCl₃ due to hydrogen bonding .
  • Referencing : Use internal standards (TMS) and consistent solvent systems for cross-study comparisons .

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